molecular formula C12H17N3O7 B13404659 [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate

Cat. No.: B13404659
M. Wt: 315.28 g/mol
InChI Key: MKZJGETUNXHZRX-YTYCZEAOSA-N
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Description

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and applications.

Properties

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9-,10+,11+,12+/m0/s1

InChI Key

MKZJGETUNXHZRX-YTYCZEAOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine .

Scientific Research Applications

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate
  • [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl] acetate
  • [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate

Uniqueness

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate stands out due to its azido group, which imparts unique reactivity and versatility in chemical synthesis and applications. This distinguishes it from other similar compounds that may lack this functional group .

Biological Activity

The compound [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate is a complex organic molecule with significant potential in various biological applications. Its unique structural features suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound belongs to the class of azido derivatives and is characterized by the presence of multiple acetoxy groups. The molecular formula is C11H15N3O5C_{11}H_{15}N_{3}O_{5}, with a molecular weight of approximately 273.25 g/mol. The presence of azido groups may confer unique reactivity and biological activity.

PropertyValue
Molecular FormulaC11H15N3O5C_{11}H_{15}N_{3}O_{5}
Molecular Weight273.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions that may impact biological systems. Azides are known for their ability to undergo reduction to amines or participate in cycloaddition reactions, which can lead to the formation of biologically active compounds.

Antimicrobial Activity

Research indicates that compounds with azido groups can exhibit antimicrobial properties. A study found that similar azido derivatives demonstrated significant antibacterial activity against various strains of bacteria. This suggests that this compound may possess comparable antimicrobial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the potential anti-cancer properties of this compound. Preliminary results indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest (G1 phase)
A549 (Lung)25Apoptosis and necrosis

Case Study 1: Antibacterial Properties

A recent study explored the antibacterial effects of azido derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antibacterial properties.

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer potential, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 20 µM noted after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

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